MPP+ iodide
Overview
Description
MPP+ iodide is a positively charged organic molecule with the chemical formula C₁₂H₁₂IN. It is known for its neurotoxic properties and is a metabolite of the compound 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has been extensively studied due to its ability to induce Parkinson’s disease-like symptoms in animal models, making it a valuable tool in neurodegenerative disease research .
Scientific Research Applications
MPP+ iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool to study mitochondrial dysfunction and oxidative stress in cells.
Medicine: This compound is crucial in Parkinson’s disease research, as it can induce Parkinsonian symptoms in animal models, allowing researchers to study the disease’s progression and potential treatments.
Mechanism of Action
Target of Action
MPP+ iodide, also known as 1-Methyl-4-phenylpyridinium iodide or N-Methyl-4-phenylpyridinium iodide, primarily targets dopaminergic neurons in the brain . It is selectively taken up by the dopamine transporter (DAT) into these neurons . It also acts as a high-affinity substrate for the serotonin transporter (SERT) .
Biochemical Pathways
The neurotoxicity of this compound is primarily mediated through its ability to inhibit mitochondrial complex I, an essential component of the electron transport chain in cells . This disruption leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons . Additionally, this compound can modulate the distribution of dopamine and elicit neurotoxicity by activating neuronal nitric oxide synthase (nNOS), resulting in excess nitric oxide .
Pharmacokinetics
It’s known that this compound is derived from the compound mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized into mpp+ in the body . This suggests that the bioavailability of this compound may be influenced by the metabolic processes that convert MPTP to MPP+.
Result of Action
The primary result of this compound’s action is the selective damage to dopaminergic neurons in the brain, leading to motor impairments similar to those observed in Parkinson’s disease . This damage is caused by the disruption of mitochondrial function, decreased ATP production, increased oxidative stress, and the subsequent death of dopaminergic neurons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inflammation may contribute to the induction and aggravation of neuroinflammation in Parkinson’s disease, with substantia nigra reported to have the highest density of microglia among different brain regions . Therefore, the inflammatory processes in the brain environment could potentially influence the action and efficacy of this compound .
Safety and Hazards
Future Directions
MPP+ iodide is an important compound in Parkinson’s research since its property to induce Parkinson’s disease was discovered in 1983 . It is used in the development of a PD model to screen neuroprotectors . The specific mitochondrial NCX (mNCX) inhibitors protect dopaminergic cells from the MPP+ and 4’I-MPP+ toxicity, most likely through the inhibition of the mitochondrial uptake, which could potentially be exploited for the development of pharmacological agents to protect the central nervous system (CNS) dopaminergic neurons from PD-causing environmental toxins .
Biochemical Analysis
Biochemical Properties
N-Methyl-4-phenylpyridinium iodide exerts its neurotoxic action on mitochondria by affecting complex I of the respiratory chain . It is taken up by the dopamine transporter into dopaminergic neurons . It mediates apoptosis by the generation of reactive oxygen species in cerebellar granule neurons and neuroblastoma cells . It also modulates the distribution of dopamine .
Cellular Effects
N-Methyl-4-phenylpyridinium iodide has a profound impact on various types of cells and cellular processes. It induces neurotoxicity by inhibiting mitochondrial redox functions in the striatal synaptosomes . It also elicits neurotoxicity by activating neuronal nitric oxide synthase (nNOS), resulting in excess nitric oxide . In addition, it induces autophagic cell death in SH-SY5Y cells .
Molecular Mechanism
The molecular mechanism of N-Methyl-4-phenylpyridinium iodide is centered on its uptake into dopaminergic neurons, accumulation into the mitochondria, inhibition of the complex-I leading to ATP depletion, increased reactive oxygen species (ROS) production, and apoptotic cell death . It interferes with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .
Temporal Effects in Laboratory Settings
The effects of N-Methyl-4-phenylpyridinium iodide over time in laboratory settings are significant. It has been shown that N-Methyl-4-phenylpyridinium iodide exposure consistently reduces swim distance, movement frequency, and cumulative time of movement, thus mimicking a parkinsonian phenotype of reduced movement .
Dosage Effects in Animal Models
In animal models, the effects of N-Methyl-4-phenylpyridinium iodide vary with different dosages. It causes symptoms of Parkinson’s disease in animal models by selectively destroying dopaminergic neurons in substantia nigra . The study in vivo revealed that injection significantly improved the motor ability and exploration behavior of MPTP-induced PD mice .
Metabolic Pathways
N-Methyl-4-phenylpyridinium iodide is involved in the metabolic pathways that lead to the development of Parkinson’s disease. It is a metabolite of the neurotoxin MPTP, which is converted in the brain into N-Methyl-4-phenylpyridinium iodide by the enzyme MAO-B .
Transport and Distribution
N-Methyl-4-phenylpyridinium iodide is transported and distributed within cells and tissues through the dopamine transporter into dopaminergic neurons . It is also a high affinity substrate for the serotonin transporter (SERT) .
Subcellular Localization
The subcellular localization of N-Methyl-4-phenylpyridinium iodide is primarily in the mitochondria, where it exerts its neurotoxic action by affecting complex I of the respiratory chain . It is taken up by the dopamine transporter into dopaminergic neurons .
Preparation Methods
MPP+ iodide can be synthesized through various methods. One common synthetic route involves the reaction of 1-Methyl-4-phenylpyridinium chloride with sodium iodide in an aqueous solution. The reaction conditions typically include a temperature range of 25-30°C and a reaction time of several hours. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
MPP+ iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to its precursor, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
MPP+ iodide is similar to other neurotoxic compounds, such as:
Paraquat: A widely used herbicide with a similar structure and mechanism of action.
Rotenone: Another compound that inhibits complex I of the mitochondrial electron transport chain.
Piericidin A: A natural product that also targets mitochondrial complex I.
What sets this compound apart is its specific use in Parkinson’s disease research due to its ability to selectively target and kill dopamine-producing neurons .
Properties
IUPAC Name |
1-methyl-4-phenylpyridin-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFRDXIIKROAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880040 | |
Record name | 1-Methyl-4-phenylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36913-39-0 | |
Record name | Pyridinium, 1-methyl-4-phenyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36913-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-phenylpyridinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-4-phenylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36913-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPERQUAT IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N708D004VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.